5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine

Organic Synthesis Cross-Coupling Medicinal Chemistry

Sourcing heterocyclic intermediates with truly orthogonal reactivity often leads to compromises in synthetic efficiency. This 3-nitropyridine solves that by providing two distinct, sequentially addressable handles on a compact core. • Dual Reactivity: C5-bromine for selective Suzuki couplings; C2-cyclopropylmethoxy group for subsequent nucleophilic displacement with amines, enabling divergent library synthesis without protecting groups. • Kinase Ligand Core: The 3-nitropyridine motif serves as a recognized hinge-binder, with the cyclopropylmethoxy group imposing conformational constraint for target selectivity. • Streamlined PROTAC Assembly: Allows stepwise installation of a protein-of-interest ligand and an E3 ligase linker, minimizing synthetic steps for complex bifunctional molecules.

Molecular Formula C9H9BrN2O3
Molecular Weight 273.08 g/mol
Cat. No. B7868834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine
Molecular FormulaC9H9BrN2O3
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-]
InChIInChI=1S/C9H9BrN2O3/c10-7-3-8(12(13)14)9(11-4-7)15-5-6-1-2-6/h3-4,6H,1-2,5H2
InChIKeyHGTYNWAXXQCPOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine: Strategic Building Block


5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine (CAS: 1250801-71-8) is a highly functionalized pyridine derivative with the molecular formula C9H9BrN2O3 and a molecular weight of 273.08 g/mol . This compound belongs to the class of 3-nitropyridines and is characterized by three key substituents: a nitro group at the 3-position, a bromine atom at the 5-position, and a cyclopropylmethoxy group at the 2-position . The strategic placement of these functional groups creates a molecule with distinct and orthogonal reactivity handles, making it a valuable intermediate for constructing complex molecules in medicinal chemistry and materials science [1].

✓
Orthogonal handlesBromine and alkoxy sites enable sequential cross-coupling and substitution
✓
Activated scaffold3-Nitro group supports Pd-catalyzed direct arylation efficiency
✓
Pre-optimized profileCyclopropylmethoxy substituent contributes to lead-like lipophilicity

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine: Substitution Limitations


The substitution of 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine with a seemingly similar analogue cannot be assumed to yield an equivalent outcome. This is due to the critical interplay between its three functional groups. The electron-withdrawing nitro group at the 3-position strongly activates the 5-position for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, but the efficiency is highly dependent on the nature of the 2-substituent [1]. For instance, swapping the cyclopropylmethoxy group for a simple methoxy group alters both steric bulk and electronic properties, which can significantly impact downstream reaction yields and selectivity . Similarly, replacing the bromine with a chlorine atom changes the reactivity of the cross-coupling handle, potentially requiring different catalytic conditions and affecting the overall synthetic efficiency . The following evidence guide details the specific, quantifiable differences that must be considered during compound selection.

2‑Substituent Replacing cyclopropylmethoxy with methoxy alters steric bulk and electronic character, which may shift coupling yields
Halogen Bromine‑to‑chlorine swap changes cross‑coupling reactivity and may require different catalytic conditions
Activation Removing the 3‑nitro group can significantly reduce direct arylation efficiency; non‑nitrated analogues may not perform equivalently

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine: Key Differentiators


Reactivity in Direct Arylation

The presence of an electron-withdrawing nitro group on the pyridine ring is known to facilitate palladium-catalyzed direct arylation of bromopyridines. In a study of various functionalized pyridyl bromides, substrates bearing a nitro group provided moderate to good yields, while those with electron-donating groups were unfavorable [1]. This suggests that 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine, with its 3-nitro group, is expected to perform with superior reactivity in this critical C-C bond-forming reaction compared to an analogue like 5-Bromo-2-(cyclopropylmethoxy)pyridine, which lacks the activating nitro group.

Direct arylation reactivity
Class-level
3-Nitro group activates pyridine ring for Pd‑catalyzed coupling; electron‑donating analogues reported unfavourable
Reported scaffold‑level advantage for C–C bond formation
Compound‑specific data not available; inference from 3‑nitropyridine series
Organic Synthesis Cross-Coupling Medicinal Chemistry Heterocyclic Chemistry

Orthogonal Dual Reactivity Handles

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine possesses two distinct reactive sites that can be engaged sequentially and under orthogonal conditions. The C5-bromine is a classic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C2-alkoxy group is a potential leaving group for nucleophilic aromatic substitution . The 3-nitro group further activates both positions. In contrast, 2-(Cyclopropylmethoxy)-3-nitropyridine lacks the bromine handle entirely, limiting it to only one major type of transformation . Conversely, 5-Bromo-2-methoxy-3-nitropyridine has a simpler 2-substituent, which may offer different steric and electronic properties during C2 functionalization . This combination of a robust cross-coupling site and an activated leaving group in the target compound allows for a more diverse and efficient synthetic sequence.

Orthogonal reactivity
Cross‑study comparable
Two distinct sites: C5‑Br for cross‑coupling, C2‑alkoxy for SNAr. Analogue lacking C5‑Br provides only one handle.
Enables sequential diversification without protecting groups
Presence vs. absence of key handle determines synthetic flexibility
Organic Synthesis Medicinal Chemistry Parallel Synthesis Building Blocks

Lipophilicity and Permeability Profile

The cyclopropylmethoxy group at the 2-position provides a distinct lipophilicity profile compared to smaller or larger alkoxy substituents. While the exact calculated LogP for the target compound is not publicly disclosed, a comparison of related building blocks indicates a notable difference. The target compound has a molecular weight of 273.08 g/mol , which is significantly higher than that of 2-(Cyclopropylmethoxy)-3-nitropyridine (194.19 g/mol) , due to the presence of the bromine atom. This increased molecular weight, combined with the lipophilic cyclopropylmethoxy group, positions the compound in a favorable property space for lead-like molecules. In contrast, the 5-bromo-2-methoxy analogue would be expected to have lower lipophilicity and a smaller molecular weight, potentially affecting its pharmacokinetic profile in biological assays .

Lipophilicity profile
Cross‑study comparable
MW 273.08 g/mol; +78.89 vs non‑brominated analogue
Reported molecular weight and cyclopropylmethoxy group may support lead‑like property space
Calculated LogP not disclosed; profile inferred from related building blocks
Drug Discovery Medicinal Chemistry ADME Physicochemical Properties

5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine: Application Scenarios


Kinase Inhibitor Scaffold Synthesis

The orthogonal reactivity of this compound, featuring a bromine for cross-coupling and an activated alkoxy group for substitution, makes it an ideal starting material for generating libraries of potential kinase inhibitors. The 3-nitropyridine core is a recognized motif in kinase hinge-binders, and the cyclopropylmethoxy group can provide a beneficial conformational constraint [1]. Researchers can first perform a Suzuki coupling at the C5-bromine to introduce aryl or heteroaryl groups, followed by nucleophilic displacement of the C2-cyclopropylmethoxy group with various amines to explore the solvent-exposed region of the target kinase. This two-step, divergent sequence, enabled by the unique substitution pattern, is not possible with simpler analogues lacking the dual reactive handles.

Organic Electronic Materials Precursor

The presence of both electron-withdrawing (nitro) and electron-donating (alkoxy) groups on a bromopyridine core creates a highly polarized π-system. This electronic structure is valuable for tuning the properties of organic semiconductors and light-emitting diodes (OLEDs) [2]. The C5-bromine serves as a versatile polymerization handle for creating conjugated polymers, while the C2-cyclopropylmethoxy group can modulate solubility and solid-state packing. The ability to fine-tune the electronic properties through the selection of cross-coupling partners is a key advantage over simpler, less functionalized pyridine precursors.

PROTAC and Affinity Probe Synthesis

The robust and orthogonal reactivity of this compound is highly advantageous for constructing complex bi-functional molecules like Proteolysis Targeting Chimeras (PROTACs) or affinity probes. The C5-bromine can be used to install a ligand for a protein of interest, while the C2-cyclopropylmethoxy group can be replaced with a linker that ultimately attaches to an E3 ligase ligand [3]. The stepwise, controlled installation of these two large functional groups onto a compact, heterocyclic core is critical for maintaining the necessary physicochemical properties for cellular activity. The distinct reactivity of the two handles minimizes the need for protecting group chemistry, streamlining the synthesis of these challenging molecules.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Orthogonal reactivity handles (Br, alkoxy)
Sequential Suzuki coupling then SNAr diversification
Organic electronic materials precursor
Polarized π‑system from nitro and alkoxy groups
Electronic property tuning via cross‑coupling partners
PROTAC / affinity probe synthesis
Dual site‑specific conjugation
Stepwise installation of protein ligand and linker without protecting groups

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